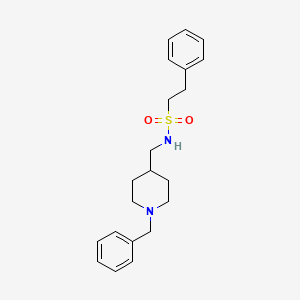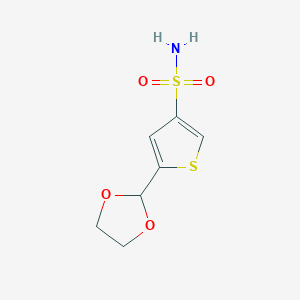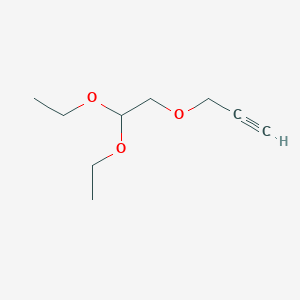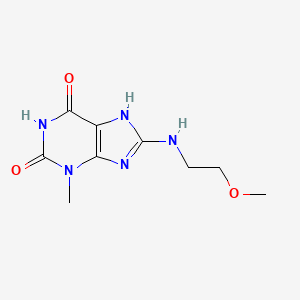
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, also known as BPES, is a chemical compound that has gained significant attention in the field of scientific research. BPES is a potent and selective inhibitor of the sigma-1 receptor, which has been implicated in a wide range of physiological and pathological processes. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, also known as N-[(1-benzylpiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly in the field of pain management. Its structure suggests it could be a candidate for creating new analgesics with fewer side effects compared to traditional opioids . Researchers are exploring its efficacy and safety profiles to develop medications that can provide effective pain relief without the high risk of addiction.
Neurological Research
In neurological research, this compound is being studied for its potential effects on the central nervous system. Its interaction with various neurotransmitter systems could lead to new treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and epilepsy . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for these applications.
Cancer Treatment
Preliminary studies suggest that this compound might have anti-cancer properties. Researchers are investigating its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines . This could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects than current treatments.
Anti-inflammatory Applications
The compound is also being explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and autoimmune disorders . By targeting specific pathways involved in the inflammatory response, this compound could help develop new treatments that reduce inflammation and improve patient outcomes.
Antimicrobial Research
Another area of interest is the compound’s potential as an antimicrobial agent. With the rise of antibiotic-resistant bacteria, there is a critical need for new antimicrobial compounds . Researchers are studying this compound’s ability to inhibit the growth of various bacterial and fungal pathogens, which could lead to the development of new antibiotics.
Psychiatric Applications
In psychiatric research, this compound is being investigated for its potential use in treating mental health disorders such as depression, anxiety, and schizophrenia . Its effects on neurotransmitter systems and receptor sites could provide new insights into the mechanisms underlying these disorders and lead to the development of more effective treatments.
Cardiovascular Research
The compound’s effects on the cardiovascular system are also being studied. Researchers are exploring its potential to treat conditions such as hypertension, heart failure, and arrhythmias . By understanding how this compound interacts with cardiovascular tissues and signaling pathways, new therapeutic strategies could be developed to improve heart health.
Metabolic Disorders
Finally, this compound is being researched for its potential in treating metabolic disorders such as diabetes and obesity . Its ability to modulate metabolic pathways and improve insulin sensitivity could lead to new treatments that help manage these conditions more effectively.
These applications highlight the diverse potential of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide in various fields of scientific research. Each area offers promising avenues for further investigation and development.
Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide
Wirkmechanismus
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
Based on its structural similarity to other benzylpiperidine derivatives, it is likely that it interacts with its target enzyme, acetylcholinesterase, and inhibits its activity . This inhibition could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling.
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,16-13-19-7-3-1-4-8-19)22-17-20-11-14-23(15-12-20)18-21-9-5-2-6-10-21/h1-10,20,22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWMHPWULAMTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)
![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)
![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)
![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)